molecular formula C22H16N2O2 B7782141 12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one

12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one

Cat. No.: B7782141
M. Wt: 340.4 g/mol
InChI Key: IKWYFJUNGMFGGH-UHFFFAOYSA-N
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Description

12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is a complex organic compound belonging to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple fused rings containing heteroatoms such as nitrogen. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an amino-substituted ketone with a carbonyl compound under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and various substituted analogs depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is unique due to its specific substitution pattern and the presence of both hydroxy and methylallyl groups. These structural features contribute to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

5-hydroxy-6-(2-methylprop-2-enyl)-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-12(2)11-16-18(25)8-7-17-19(16)15-9-10-23-20-13-5-3-4-6-14(13)22(26)24(17)21(15)20/h3-10,25H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYFJUNGMFGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC2=C1C3=C4N2C(=O)C5=CC=CC=C5C4=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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